QS-21

Description

Properties

IUPAC Name |

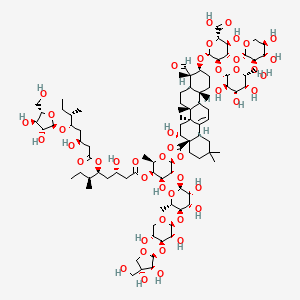

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5S,6S)-5-[(3S,5S,6S)-5-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H148O46/c1-13-36(3)46(126-54(102)25-41(98)24-47(37(4)14-2)127-80-62(110)58(106)49(30-94)128-80)23-40(97)26-55(103)131-69-39(6)125-82(73(65(69)113)136-79-64(112)60(108)68(38(5)124-79)132-78-67(115)70(45(100)32-122-78)133-84-75(116)91(120,34-96)35-123-84)138-85(119)92-22-21-86(7,8)27-43(92)42-15-16-51-87(9)19-18-53(88(10,33-95)50(87)17-20-89(51,11)90(42,12)28-52(92)101)130-83-74(137-81-63(111)59(107)57(105)48(29-93)129-81)71(66(114)72(135-83)76(117)118)134-77-61(109)56(104)44(99)31-121-77/h15,33,36-41,43-53,56-75,77-84,93-94,96-101,104-116,120H,13-14,16-32,34-35H2,1-12H3,(H,117,118)/t36-,37-,38-,39+,40-,41-,43-,44+,45+,46-,47-,48+,49-,50+,51+,52+,53-,56-,57-,58-,59-,60-,61+,62+,63+,64+,65-,66-,67+,68-,69-,70-,71-,72-,73+,74+,75-,77-,78-,79-,80+,81-,82-,83+,84-,87-,88-,89+,90+,91+,92+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHZYJAUECRAJM-DWSYSWFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(CC(=O)OC(CC(CC(=O)OC1C(OC(C(C1O)OC2C(C(C(C(O2)C)OC3C(C(C(CO3)O)OC4C(C(CO4)(CO)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)O)C(C)CC)O)OC1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C[C@@H](CC(=O)O[C@@H](C[C@@H](CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)C)O)[C@@H](C)CC)O)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H148O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318719 | |

| Record name | Stimulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1990.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141256-04-4 | |

| Record name | Stimulon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141256-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stimulon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141256044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stimulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QS-21-APIOSE ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LHL0S9KBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Structure of the QS-21-Apiose Isomer: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structure elucidation of the QS-21-apiose isomer, a critical component of the potent vaccine adjuvant this compound. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from seminal studies to offer a comprehensive understanding of the molecule's complex architecture. Through detailed experimental protocols, tabulated quantitative data, and logical-flow visualizations, this guide serves as a core resource for the scientific community engaged in vaccine research and natural product chemistry.

Introduction to this compound and its Isomeric Complexity

This compound is a saponin purified from the bark of the Chilean soapbark tree, Quillaja saponaria Molina, and is renowned for its powerful immunostimulatory properties. It is a key ingredient in several advanced vaccine formulations. Structurally, this compound is a complex triterpene glycoside. It is not a single molecular entity but rather a mixture of closely related isomers.

The primary isomeric differentiation arises at the terminus of the linear tetrasaccharide chain, which can be capped with either a β-D-apiose or a β-D-xylose residue. This results in two principal isomers: this compound-Api and this compound-Xyl. Further complexity is introduced by the existence of regioisomers, designated as QS-21A and QS-21B, which differ in the attachment point of the fatty acyl chain to the fucose sugar. This guide will focus on the structure elucidation of the major and often more abundant apiose-containing isomer.

Core Structure Elucidation: A Multi-faceted Approach

The definitive structure of the this compound-apiose isomer was determined through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chemical degradation studies.

Isolation of the this compound-Apiose Isomer

The separation of the apiose and xylose isomers is a critical first step for detailed structural analysis. This is typically achieved using High-Performance Liquid Chromatography (HPLC), specifically with a hydrophilic interaction chromatography (HILIC) stationary phase, which allows for the resolution of these highly polar isomeric compounds.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in defining the connectivity and stereochemistry of the individual monosaccharide units and the intricate glycosidic linkages. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to piece together the molecular puzzle.

Mass Spectrometry (MS) , particularly with soft ionization techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS), provides crucial information on the molecular weight and the sequence of the oligosaccharide chains through fragmentation analysis.

Quantitative Data Presentation

The following tables summarize the key quantitative data derived from NMR and MS analyses, which collectively support the elucidated structure of the this compound-apiose isomer.

NMR Chemical Shift Assignments

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is fundamental to structure elucidation. The data presented here is a composite from key literature, primarily focusing on the signals pertinent to the apiose moiety and its linkage.

Table 1: ¹H and ¹³C NMR Chemical Shifts for the Terminal Apiose and Linked Xylose in this compound-Apiose Isomer (in D₂O)

| Sugar Residue | Atom | δ¹H (ppm) | δ¹³C (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations (¹H-¹H) |

| β-D-Apiose | 1 | ~5.10 | ~111.0 | Api H-1 to Xyl C-3 | Api H-1 with Xyl H-3 |

| 2 | ~4.15 | ~78.0 | |||

| 3 | ~4.05 | ~80.5 | |||

| 4 | ~4.20 | ~75.0 | |||

| 5 | ~3.80 | ~65.0 | |||

| β-D-Xylose | 1 | ~4.45 | ~105.0 | Xyl H-1 to Rha C-4 | Xyl H-1 with Rha H-4 |

| 2 | ~3.30 | ~75.0 | |||

| 3 | ~3.60 | ~77.0 | Api H-1 | ||

| 4 | ~3.70 | ~71.0 | |||

| 5a | ~3.40 | ~66.5 | |||

| 5b | ~3.95 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. The key correlations are what definitively establish the structure.

Mass Spectrometry Fragmentation Data

Tandem MS (MS/MS) experiments on the [M-H]⁻ ion of this compound generate a series of fragment ions that reveal the sequence of the sugar chains. The fragmentation pattern for the apiose isomer is consistent with the structure shown below.

Table 2: Key Fragment Ions from MS/MS of this compound-Apiose Isomer

| m/z of Fragment Ion | Interpretation |

| 1988.0 (Precursor) | [M-H]⁻ of intact this compound-Apiose isomer |

| 955.46 | Fragment consisting of the triterpene and the branched trisaccharide (loss of the linear tetrasaccharide and acyl chain) |

| 485.33 | Triterpenoid fragment (aglycone) |

Note: The fragmentation primarily occurs at the glycosidic linkages and the ester bond connecting the acyl chain.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following are generalized protocols for the key experiments involved in the structure elucidation of the this compound-apiose isomer.

Protocol for Isomer Separation by HILIC

-

Column: A silica-based column with a hydrophilic stationary phase (e.g., amide or diol-bonded).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Aqueous buffer (e.g., ammonium formate).

-

Gradient: A decreasing gradient of Mobile Phase A (from high organic to a higher aqueous content) is used to elute the more polar compounds.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detection (ELSD).

-

Fraction Collection: Fractions corresponding to the separated apiose and xylose isomers are collected for further analysis.

Protocol for NMR Spectroscopy

-

Sample Preparation: A purified sample of the this compound-apiose isomer (1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O or pyridine-d₅).

-

1D NMR: ¹H and ¹³C spectra are acquired to obtain an overview of the signals.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for determining the glycosidic linkages between sugar units.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing information on the stereochemistry of the glycosidic linkages.

-

Protocol for Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI) in negative ion mode is commonly used.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements.

-

MS¹ Scan: The full scan spectrum is acquired to determine the molecular weight of the intact isomer.

-

MS² (Tandem MS): The precursor ion corresponding to the this compound-apiose isomer is isolated and fragmented (e.g., through collision-induced dissociation) to generate a product ion spectrum, which is then interpreted to determine the sequence of the oligosaccharide chains.

Visualizing the Elucidation Process and Structure

Graphviz diagrams are provided below to illustrate the logical workflow of the structure elucidation process and the final determined structure of the this compound-apiose isomer.

Caption: Workflow for the structure elucidation of the this compound-apiose isomer.

Caption: Schematic of the this compound-apiose isomer's molecular structure.

Conclusion

The structure elucidation of the this compound-apiose isomer is a testament to the power of modern analytical chemistry in unraveling the complexities of natural products. The precise understanding of its structure, including the stereochemistry and linkage of the terminal apiose, is paramount for understanding its mechanism of action as a vaccine adjuvant and for guiding the synthesis of novel, more stable, and equally potent analogues. This guide provides a foundational resource for researchers, consolidating the key data and methodologies that underpin our current knowledge of this vital molecule.

A Technical Guide to Quillaja saponaria as the Source of the QS-21-Apiose Isomer

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Quillaja saponaria as the natural origin of the QS-21 saponin, with a specific focus on its principal isomeric constituent, the this compound-apiose isomer. This compound is a highly potent and clinically significant vaccine adjuvant, and understanding its chemical diversity, extraction, and characterization is critical for its application in modern medicine.

Introduction to this compound and its Isomeric Nature

The Chilean soapbark tree, Quillaja saponaria, is the exclusive natural source of this compound, a complex triterpenoid saponin.[1][2][3] this compound is renowned for its potent immunostimulatory properties and is a key component in several licensed human vaccines, including those for shingles and malaria.[2][4][5] It functions as an adjuvant, a substance that enhances the body's immune response to a vaccine's antigen, stimulating both humoral (antibody-mediated) and cell-mediated immunity.[1][6]

A critical aspect of this compound chemistry is that the material purified from its natural source is not a single molecular entity. Instead, it is a mixture of two principal constitutional isomers: this compound-Api (apiose isomer) and this compound-Xyl (xylose isomer).[7] These isomers differ subtly in their complex carbohydrate structure. The apiose form is the major component, typically found in a ratio of approximately 65:35 to the xylose form.[1][7]

Chemical Structure and Isomerism

The intricate structure of this compound is fundamental to its biological activity. It is an amphiphilic molecule composed of four distinct domains:

-

A lipophilic triterpenoid core of quillaic acid.

-

A branched trisaccharide chain attached to the C3 position of the core.

-

A linear tetrasaccharide chain attached to the C28 position.

-

A complex pseudodimeric acyl chain attached to the fucose residue of the tetrasaccharide, which is crucial for its immunostimulant activity.[1][4][6]

The isomerism between this compound-Api and this compound-Xyl arises from the terminal sugar on the linear tetrasaccharide chain.[5][7] In the major isomer, this sugar is a five-carbon D-apiofuranose. In the minor isomer, it is a different five-carbon pentose, D-xylopyranose.[7][8] Despite this structural variance, studies have shown that both isomers possess similar and potent adjuvant activity.[7][8]

Visualization of the Core Structure

The following diagram illustrates the generalized structure of this compound, highlighting the domains and the specific point of isomerism at the terminus of the linear tetrasaccharide.

Caption: Generalized domain structure of this compound highlighting the terminal sugar variation.

Quantitative Data Summary

The following tables consolidate key quantitative data related to this compound and its isomers.

Table 1: Isomer Composition and Molecular Properties

| Parameter | This compound-Apiose Isomer | This compound-Xylose Isomer | Reference |

| Natural Abundance Ratio | ~65% | ~35% | [1][7] |

| Molecular Formula | C₉₂H₁₄₈O₄₆ | C₉₂H₁₄₈O₄₆ | [9] |

| Molecular Weight | ~1990.1 g/mol | ~1990.1 g/mol | [9] |

| Pseudomolecular Ion [M-H]⁻ | 1,989.9 | 1,989.9 | [10] |

Table 2: Adjuvant Activity and Purity

| Parameter | Value | Conditions / Notes | Reference |

| Minimum Effective Dose | 5 µg | In mice; similar for both isomers and the mixture. | [8] |

| Achievable Purity | > 97% | Using a two-step orthogonal chromatographic process. | [11] |

Source, Extraction, and Purification

The traditional method of obtaining this compound involves harvesting the bark of Q. saponaria, followed by a complex and laborious purification process.[3] This reliance on a natural resource presents challenges related to sustainability, yield, and batch-to-batch consistency.[3][5] To address these limitations, research is actively exploring alternative production platforms, including total chemical synthesis, plant tissue culture, and heterologous production in engineered yeast and tobacco plants.[1][3][5][6]

The purification of this compound from crude bark extract is a multi-step process designed to separate the target saponins from a multitude of structurally related compounds.

General Workflow for Purification and Analysis

Caption: A typical two-step orthogonal process for this compound purification and analysis.

Experimental Protocols

Accurate separation and characterization of the this compound isomers are paramount for research and quality control. This typically involves a combination of orthogonal chromatographic techniques followed by mass spectrometry and NMR.

Protocol 1: Purification by Orthogonal Chromatography

Purifying this compound to a high degree requires at least two distinct chromatographic steps to resolve the complex mixture of saponins present in the bark extract.[10][11]

-

Step 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To perform the initial separation of saponins from the crude extract based on hydrophobicity. This compound is collected as a specific fraction.

-

Stationary Phase: A C18 or C4 bonded silica column is commonly used.[11][12]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with an acid modifier like formic acid or a salt like ammonium acetate.[10]

-

Detection: UV absorbance, typically at 210 nm.[10]

-

Outcome: An enriched fraction containing this compound and other closely related saponins.

-

-

Step 2: Hydrophilic Interaction Chromatography (HILIC)

-

Objective: To separate the this compound isomers and remove remaining impurities based on differences in hydrophilicity, primarily in the glycosyl groups. This mode is orthogonal to RP-HPLC.[10]

-

Stationary Phase: A polar stationary phase is used.

-

Mobile Phase: A gradient of decreasing organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

Outcome: Highly pure (>97%) this compound, still as an isomeric mixture but free from other saponin contaminants.[11] Further resolution of the two isomers can be achieved with specialized HILIC methods.[8]

-

Protocol 2: Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the definitive method for the identification and quantification of this compound isomers in complex formulations.[13][14]

-

Objective: To separate, identify, and quantify this compound isomers and potential degradation products.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Quadrupole-Orbitrap) coupled to a UHPLC system.[13]

-

Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Negative ion electrospray (ESI-).

-

Detection: Monitoring for the specific precursor ion (e.g., m/z 1989.9 for [M-H]⁻) and its characteristic fragment ions.

-

-

Outcome: Accurate quantification and confirmation of the identity of this compound-Api and this compound-Xyl. The method is sensitive enough to detect compounds in the nanomolar range.[14]

Table 3: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Reference |

| LC Column | Agilent Zorbax Plus C18 (4.6 x 50 mm, 1.8 µm) | [12] |

| Mobile Phase | Water and Methanol, both with 0.1% Formic Acid | [12][13] |

| Column Temperature | 35 °C | [13] |

| MS Detector | High-Resolution Tandem Mass Spectrometer | [13] |

| Ionization Mode | Electrospray Ionization (ESI), Negative | - |

| Precursor Ion (m/z) | 1989.9 ([M-H]⁻) | [10] |

Mechanism of Adjuvant Action

This compound enhances the immune response through several proposed mechanisms. Its amphiphilic nature allows it to interact with cell membranes, facilitating the uptake of antigens by antigen-presenting cells (APCs) like dendritic cells. This leads to enhanced antigen processing and presentation to T-cells, ultimately amplifying both T-cell and B-cell mediated immune responses.[6] The induction of both Th1 and Th2 type cytokines is a hallmark of its potent adjuvant effect.[6]

Simplified Adjuvant Signaling Pathway

Caption: this compound facilitates antigen uptake by APCs, leading to robust T and B cell activation.

Conclusion

Quillaja saponaria remains the foundational source for the clinically vital adjuvant this compound. This natural product is a defined mixture of two structural isomers, with the apiose-terminated variant being the most abundant. Extensive research has demonstrated that both the apiose and xylose isomers contribute to the potent immunostimulatory profile of the this compound fraction. The methodologies for purifying and analyzing these complex molecules are well-established, relying on orthogonal chromatographic techniques and high-resolution mass spectrometry. As demand for potent adjuvants grows, the development of sustainable, synthetic, and biosynthetic production methods will be crucial to ensure a stable supply of this compound for future vaccine development.[2][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. communities.springernature.com [communities.springernature.com]

- 3. vaccinenation.org [vaccinenation.org]

- 4. Complete biosynthesis of the potent vaccine adjuvant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Studies of Complex Immunostimulants from Quillaja saponaria: Synthesis of the Potent Clinical Immunoadjuvant QS-21Aapi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation of the Synthetic Adjuvant Sthis compound and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adjuvant activity of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-apiose isomer | C92H148O46 | CID 73652135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant this compound with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Liquid Chromatography High-Resolution Tandem Mass Spectrometry Method to Quantify this compound Adjuvant and Its Degradation Products in Liposomal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of the QS-21-Apiose Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

QS-21, a complex triterpene glycoside extracted from the bark of the Chilean soapbark tree, Quillaja saponaria, stands as one of the most potent vaccine adjuvants under investigation and is a component of several approved vaccines.[1][2] Its remarkable ability to stimulate both humoral (Th2) and cellular (Th1) immune responses has made it a critical component in the development of vaccines against a wide range of diseases, including cancer and infectious agents.[3][4] this compound is not a single molecular entity but rather a mixture of closely related isomers. This guide focuses on the discovery, isolation, and characterization of a principal constituent, the this compound-apiose isomer.

The discovery of the this compound-apiose isomer was not a singular event but rather a part of the broader effort to characterize the complex saponin mixture from Quillaja saponaria. Early chromatographic fractionation of the crude extract revealed that the 21st fraction, termed this compound, exhibited the most potent adjuvant activity with acceptable toxicity.[5] Subsequent detailed analytical work, primarily using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, revealed that this compound is predominantly composed of two constitutional isomers: this compound-apiose and this compound-xylose. These isomers differ only in the terminal sugar residue of the linear tetrasaccharide domain attached to the quillaic acid core.[1] The natural abundance of these isomers is typically found in a ratio of approximately 65:35 (apiose:xylose).[1][2]

Furthermore, another level of isomeric complexity exists in the form of regioisomers arising from the intramolecular trans-esterification of a fatty acyl moiety on the fucose sugar. This results in the major isomer, QS-21A (acyl group at the 4-hydroxyl position), and a minor isomer, QS-21B (acyl group at the 3-hydroxyl position), which exist in a pH-dependent equilibrium.[6][7] This guide will provide a comprehensive overview of the methodologies for isolating and characterizing the this compound-apiose isomer, present key quantitative data, and illustrate the relevant biological pathways and experimental workflows.

Experimental Protocols

Isolation of this compound-Apiose Isomer

The isolation of the this compound-apiose isomer is a multi-step process that begins with the extraction of total saponins from the bark of Quillaja saponaria, followed by a series of chromatographic purifications.

1. Extraction of Crude Saponin Mixture (Quil-A®)

A general procedure for obtaining a crude saponin mixture, often referred to as Quil-A®, from the bark of Quillaja saponaria involves the following steps:

-

Milling and Extraction: The dried bark of Quillaja saponaria is first milled into a fine powder. The powder is then subjected to aqueous extraction, typically with heated water, to solubilize the saponins.

-

Clarification and Concentration: The aqueous extract is clarified by filtration or centrifugation to remove particulate matter. The clarified extract is then concentrated, often under reduced pressure, to reduce the volume.

-

Preliminary Purification: The concentrated extract may undergo a preliminary purification step, such as silica gel chromatography, to remove non-saponin components and enrich the saponin fraction.

2. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The enriched saponin fraction (Quil-A®) is then subjected to preparative RP-HPLC to isolate the this compound fraction, which contains the mixture of apiose and xylose isomers.

-

Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size) is typically used for this separation.

-

Mobile Phase: A common mobile phase system consists of:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is employed to separate the various saponin components. The exact gradient profile needs to be optimized based on the specific column and system but generally involves a gradual increase in acetonitrile concentration to elute compounds of increasing hydrophobicity.

-

Detection and Fraction Collection: The elution of compounds is monitored by UV absorbance at approximately 210 nm. Fractions corresponding to the this compound peak are collected.

3. Orthogonal Purification using Hydrophilic Interaction Liquid Chromatography (HILIC)

To achieve high purity and separate the apiose and xylose isomers, an orthogonal chromatographic step using HILIC is often employed. HILIC separates compounds based on their hydrophilicity, providing a different selectivity compared to RP-HPLC.

-

Column: A HILIC column with a suitable stationary phase (e.g., amide, diol) is used.

-

Mobile Phase: The mobile phase for HILIC typically consists of a high concentration of an organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer.

-

Gradient Elution: A gradient of increasing aqueous buffer concentration is used to elute the compounds.

-

Fraction Collection: Fractions corresponding to the separated this compound-apiose and this compound-xylose isomers are collected. The identity and purity of the isolated this compound-apiose isomer are then confirmed by analytical HPLC and spectroscopic methods.

Characterization of this compound-Apiose Isomer

1. Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of the isolated this compound-apiose isomer is assessed by analytical RP-HPLC.

-

Column: A high-resolution analytical C18 or C4 column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.

-

Mobile Phase: Similar to the preparative method, a mobile phase of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid) is common.

-

Isocratic or Gradient Elution: A specific isocratic or gradient method is developed to achieve a sharp, symmetrical peak for the purified isomer.

-

Purity Assessment: The purity is determined by calculating the peak area of the this compound-apiose isomer as a percentage of the total peak area in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for the structural elucidation and confirmation of the this compound-apiose isomer.

-

Sample Preparation: A few milligrams of the purified and lyophilized this compound-apiose isomer are dissolved in a suitable deuterated solvent, such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).

-

NMR Experiments: A suite of 1D and 2D NMR experiments are performed, including:

-

1H NMR: To determine the proton chemical shifts and coupling constants.

-

13C NMR: To determine the carbon chemical shifts.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign the complete structure of the molecule, including the confirmation of the apiose moiety and its linkage within the tetrasaccharide chain.

-

-

Data Analysis: The chemical shifts and coupling constants are compared with published data for this compound to confirm the identity of the apiose isomer.

Quantitative Data

The following tables summarize key quantitative data related to the this compound-apiose isomer.

| Property | Value | Reference |

| Natural Abundance Ratio (Apiose:Xylose) | ~65:35 | [1][2] |

| Regioisomer Ratio (QS-21A:QS-21B) at equilibrium (pH > 7) | ~20:1 | [7] |

| Critical Micellar Concentration (in succinate buffer) | 51 ± 9 µg/mL | [6] |

| Optimal pH for Stability | 5.5 | [6] |

Table 1: Physicochemical Properties of this compound Isomers

| Parameter | Condition | Result | Reference |

| Purity after two-step orthogonal chromatography | RP-HPLC followed by HILIC | > 97% | |

| Yield of this compound from Quil-A® | Laboratory-scale purification | ~2% (w/w) |

Table 2: Purity and Yield Data for this compound Isolation

| pH | Temperature | Stability | Reference |

| 5.5 | Room Temperature | High, shelf-life of > 2 years in formulation | [6] |

| > 7.0 | Room Temperature | Prone to hydrolysis and isomerization | [8] |

| < 5.0 | Room Temperature | Relatively stable | [8] |

Table 3: Stability Profile of this compound

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of the this compound-apiose isomer.

Signaling Pathway

Caption: this compound induced activation of the NLRP3 inflammasome signaling pathway.

Conclusion

The discovery and isolation of the this compound-apiose isomer have been pivotal in advancing our understanding of this potent vaccine adjuvant. The development of robust analytical and purification techniques, such as multi-step HPLC, has enabled the characterization of this specific isomer and investigation into its immunological activity. The ability to isolate and study the apiose isomer in its pure form is crucial for structure-activity relationship studies, formulation development, and ensuring the consistency and quality of this compound-containing vaccines. The elucidation of its mechanism of action, including the activation of the NLRP3 inflammasome, provides a molecular basis for its powerful adjuvant effects. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound, highlighting the critical experimental procedures and data that underpin its use in modern vaccinology. Further research into the nuanced activities of individual this compound isomers will undoubtedly contribute to the design of next-generation adjuvants with enhanced efficacy and safety profiles.

References

- 1. Synthesis and Preclinical Evaluation of this compound Variants Leading to Simplified Vaccine Adjuvants and Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound-Based Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isomerization and formulation stability of the vaccine adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of the saponin adjuvant this compound and its base-catalyzed isomerization product by 1H and natural abundance 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of QS-21 and its Apiose Isomer in Modulating Th1 and Th2 Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QS-21, a saponin adjuvant purified from the bark of Quillaja saponaria, is a potent immunostimulant known to elicit a balanced Th1 and Th2 immune response, a critical feature for vaccines against a wide array of pathogens and for therapeutic cancer vaccines. This compound is a natural mixture of two structural isomers, with the apiose-terminated form being the predominant component. This guide delves into the current understanding of this compound's immunomodulatory activity, with a specific focus on the role of its apiose isomer in driving T helper cell differentiation. While the overall adjuvant activity of the apiose and xylose isomers appears to be comparable, this document will synthesize the available data, outline key experimental methodologies, and visualize the proposed signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction to this compound and its Isomeric Nature

This compound is a triterpenoid glycoside that has been extensively evaluated as a vaccine adjuvant in numerous clinical trials.[1] It is composed of a complex structure including a quillaic acid triterpene core, a branched trisaccharide, a linear tetrasaccharide, and a fatty acyl chain. Natural this compound is a heterogeneous mixture of two primary isomers that differ only in the terminal sugar of the linear tetrasaccharide: this compound-apiose and this compound-xylose.[2][3] The apiose isomer is the more abundant of the two.[2][3] This structural nuance has prompted investigations into whether the individual isomers contribute differently to the overall immunological profile of this compound.

The Th1/Th2 Paradigm and Adjuvant Activity

A desirable adjuvant is one that can appropriately steer the immune response towards either a cellular (Th1) or humoral (Th2) phenotype, or a balanced combination of both, depending on the therapeutic need.

-

Th1 Response: Characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2). This response is crucial for clearing intracellular pathogens and for anti-tumor immunity. It is associated with the production of IgG2a/IgG2c antibody isotypes in mice.

-

Th2 Response: Characterized by the production of cytokines like IL-4, IL-5, and IL-13. This response is critical for combating extracellular pathogens and is associated with the production of IgG1 and IgE antibodies in mice.

This compound is notable for its ability to induce a mixed Th1/Th2 response, a significant advantage over traditional aluminum-based adjuvants which primarily stimulate a Th2-biased response.[4]

Comparative Immunological Data: this compound-Apiose vs. This compound-Xylose Isomers

While the scientific literature extensively documents the mixed Th1/Th2 response induced by the natural this compound mixture, studies directly comparing the immunomodulatory effects of the isolated apiose and xylose isomers are limited. The most direct comparative data comes from preclinical studies using synthetic, highly purified isomers.

Antibody Response

A key study by Ragupathi et al. evaluated the potency of synthetic this compound-apiose (Sthis compound-Api), this compound-xylose (Sthis compound-Xyl), and their reconstituted mixture (Sthis compound) as adjuvants for a melanoma vaccine candidate (GD3-KLH) in mice. The results, summarized below, indicate a comparable overall adjuvant activity in terms of total IgM and IgG antibody titers.

Table 1: Comparative Antibody Titers Induced by this compound Isomers

| Adjuvant (10 µ g/injection ) | Antigen | Peak Mean IgM Titer (1/dilution) | Peak Mean IgG Titer (1/dilution) |

| Sthis compound-Api | GD3-KLH | 320 | 1280 |

| Sthis compound-Xyl | GD3-KLH | 320 | 1280 |

| Sthis compound (65:35 Api:Xyl) | GD3-KLH | 320 | 1280 |

| No Adjuvant | GD3-KLH | <40 | <40 |

Data synthesized from preclinical evaluation of synthetic this compound isomers.

It is important to note that this study did not report on the IgG isotype breakdown (IgG1 vs. IgG2a/c), which would be a more direct indicator of Th1/Th2 polarization. The similar total IgG titers suggest that the terminal pentose difference does not grossly affect the overall magnitude of the humoral response. However, a recent patent application suggests that modifying the isomeric ratio of apiose to xylose can lead to enhanced adjuvanticity, hinting at more subtle differences between the isomers' functions.[5]

Cytokine Production

Currently, there is a lack of publicly available data directly comparing the Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5) cytokine profiles induced by the isolated this compound-apiose isomer versus the xylose isomer. The general understanding is that the this compound mixture stimulates the production of both Th1 and Th2 cytokines.

Proposed Mechanism of Action of this compound

The precise molecular mechanisms by which this compound exerts its adjuvant effects are still under active investigation. However, a general model is emerging, primarily from studies on the natural this compound mixture. It is presumed that both isomers contribute to this pathway.

Signaling Pathways in Antigen-Presenting Cells (APCs)

This compound is believed to initiate an immune response through its interaction with and activation of antigen-presenting cells, such as dendritic cells (DCs).

Caption: Proposed signaling pathway for this compound in APCs leading to T cell activation.

This pathway illustrates that this compound is endocytosed in a cholesterol-dependent manner and traffics to lysosomes. There, it causes lysosomal destabilization, leading to the activation of Syk kinase and the NLRP3 inflammasome. This cascade results in the secretion of pro-inflammatory cytokines IL-1β and IL-18, which are important for driving Th1 responses, and enhances antigen presentation on both MHC class I and class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively.

T-Cell Polarization

The cytokine milieu created by the activated APCs influences the differentiation of naive T helper (Th0) cells into effector Th1 or Th2 cells.

Caption: Influence of this compound activated APCs on Th1/Th2 differentiation.

This compound-activated APCs are known to produce IL-12 and IL-18, which are potent inducers of Th1 differentiation. The mechanisms leading to the concurrent Th2 response are less clear but are a consistent feature of this compound adjuvanticity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of adjuvant activity. Below are summarized protocols for key experiments cited in the literature for the assessment of this compound and its isomers.

Mouse Immunization for Antibody Response Evaluation

This protocol is adapted from studies evaluating the immunogenicity of vaccine candidates adjuvanted with synthetic this compound isomers.

Caption: General workflow for mouse immunization and antibody titer analysis.

-

Animals: Specific pathogen-free mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.

-

Vaccine Formulation: The antigen is mixed with the desired concentration of this compound isomer (e.g., 10 µ g/dose ) in a sterile, buffered saline solution immediately before injection.

-

Immunization Schedule: A typical schedule involves a primary immunization followed by one or two booster injections at 2-3 week intervals.

-

Blood Collection: Blood is collected via standard methods (e.g., tail vein or retro-orbital bleeding) at specified time points.

-

ELISA: Enzyme-linked immunosorbent assay is performed on serum samples to determine the titers of antigen-specific antibodies. For Th1/Th2 analysis, isotype-specific secondary antibodies (anti-IgG1, anti-IgG2a/c) are used.

In Vitro Cytokine Analysis

To determine the cytokine profile induced by an adjuvant, splenocytes from immunized mice can be re-stimulated with the antigen in vitro.

-

Splenocyte Isolation: Spleens are harvested from immunized mice, and single-cell suspensions are prepared.

-

In Vitro Re-stimulation: Splenocytes are cultured in the presence of the specific antigen for a defined period (e.g., 48-72 hours).

-

Cytokine Measurement: The culture supernatants are collected, and the concentrations of Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5) cytokines are quantified using ELISA or multiplex bead array assays.

Conclusion and Future Directions

This compound is a powerful adjuvant that promotes a desirable mixed Th1/Th2 immune response. The available data on its apiose and xylose isomers suggest that they possess comparable overall adjuvant activity in terms of inducing total antibody responses. However, a significant knowledge gap remains regarding the specific contribution of each isomer to the polarization of the T helper cell response.

Future research should focus on:

-

Direct Comparative Studies: Head-to-head comparisons of the purified apiose and xylose isomers, analyzing for detailed IgG isotype profiles (IgG1 vs. IgG2a/c) and a comprehensive panel of Th1 and Th2 cytokines.

-

Mechanism of Differential Recognition: Investigating whether the terminal apiose and xylose moieties are differentially recognized by cellular receptors on APCs, which could lead to distinct downstream signaling events.

-

Formulation Optimization: Exploring whether specific ratios of the apiose and xylose isomers can be formulated to fine-tune the Th1/Th2 balance for specific vaccine applications.

A deeper understanding of the individual roles of the this compound isomers will be instrumental in the rational design of next-generation saponin-based adjuvants with tailored immunomodulatory properties.

References

- 1. Synthesis and Preclinical Evaluation of this compound Variants Leading to Simplified Vaccine Adjuvants and Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Evaluation of the Synthetic Adjuvant Sthis compound and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2024145204A1 - Modified this compound compositions and processes for producing the same and uses therefor - Google Patents [patents.google.com]

Unveiling the Enigmatic QS-21-Apiose Isomer: A Technical Deep Dive for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the basic chemical properties of the QS-21-apiose isomer, a critical component of the potent immunological adjuvant this compound. Aimed at researchers, scientists, and drug development professionals, this document consolidates essential data on its structure, stability, and analytical methodologies, alongside a visualization of its proposed mechanism of action.

Core Chemical Properties

The this compound-apiose isomer is a complex triterpenoid saponin glycoside, a member of a family of natural products known for their immunological activity. As a key constituent of the this compound fraction purified from the bark of the Quillaja saponaria Molina tree, its chemical characteristics are pivotal for formulation development and regulatory considerations. This compound itself is a mixture of two principal structural isomers, with the apiose-containing variant being the major component, constituting approximately 65% of the mixture[1].

A second layer of isomerism exists in the form of QS-21A and QS-21B, which are regioisomers that interconvert in aqueous solution. This isomerization involves an intramolecular trans-esterification of the fatty acid moiety between the 3- and 4-hydroxyl groups of the fucose ring[2]. The major, more thermodynamically stable isomer is QS-21A, where the acyl chain is attached at the 4-hydroxyl position[3][4].

Table 1: Physicochemical Properties of this compound-Apiose Isomer

| Property | Value | Source(s) |

| Molecular Formula | C₉₂H₁₄₈O₄₆ | [5] |

| Molecular Weight | ~1990.1 g/mol | [5] |

| Appearance | White to light yellow solid | [6] |

| Solubility | Water-soluble | [1] |

| Critical Micellar Concentration | 51 ± 9 µg/mL (in succinate buffer) | [2] |

Structural and Stability Profile

The intricate structure of the this compound-apiose isomer consists of a central quillaic acid triterpene core, a branched trisaccharide, a linear tetrasaccharide terminating in an apiose residue, and a glycosylated pseudo-dimeric acyl chain[7]. This amphiphilic nature drives its self-assembly into micelles in aqueous solutions, a property that is crucial for its stability[2][4].

The stability of this compound is a critical parameter in vaccine formulation. The molecule is susceptible to hydrolysis, particularly at the ester linkage connecting the acyl chain to the fucose moiety[1]. This degradation can be mitigated by controlling the pH and leveraging its micellar properties.

Table 2: Stability Profile of this compound

| Condition | Observation | Source(s) |

| pH | Maximum stability at pH 5.5. | [2] |

| Aqueous Solution | Undergoes interconversion between QS-21A and QS-21B isomers and slow degradation via ester hydrolysis. | [2] |

| Micellar Form | More stable, likely due to the sequestration of the labile ester bond in the hydrophobic micellar core. | [2] |

Proposed Mechanism of Action: NLRP3 Inflammasome Activation

This compound is recognized for its ability to stimulate both humoral (Th2) and cell-mediated (Th1) immune responses[8]. A key aspect of its mechanism of action is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in antigen-presenting cells (APCs) such as macrophages and dendritic cells[8][9][10]. This activation is a critical step in initiating an inflammatory response.

The following diagram illustrates the proposed signaling pathway for this compound-mediated NLRP3 inflammasome activation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Isomerization and formulation stability of the vaccine adjuvant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the saponin adjuvant this compound and its base-catalyzed isomerization product by 1H and natural abundance 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atomic Model and Micelle Dynamics of this compound Saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-apiose isomer | C92H148O46 | CID 73652135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of this compound as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The QS-21-Apiose Isomer in AS01 Adjuvant Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adjuvant System 01 (AS01) is a critical component of several highly effective modern vaccines, including those for shingles and malaria. Its potent immunostimulatory capacity is attributed to the synergistic action of its two main components: 3-O-desacyl-4’-monophosphoryl lipid A (MPL), a Toll-like receptor 4 (TLR4) agonist, and QS-21, a saponin purified from the bark of the Quillaja saponaria Molina tree. This compound is not a single molecular entity but a mixture of structurally related isomers. This guide provides an in-depth technical overview of the this compound-apiose isomer within the AS01 formulation, focusing on its characterization, immunogenicity, and mechanism of action.

The this compound Isomeric Composition

This compound is comprised of two principal constitutional isomers that differ in the terminal sugar residue of the linear tetrasaccharide domain. The major isomer features a terminal apiose sugar (this compound-Api), while the minor isomer contains a terminal xylose sugar (this compound-Xyl).[1] In the AS01 adjuvant, these isomers are typically present in a consistent, approximate ratio.

Table 1: Isomeric Composition of this compound in AS01 Adjuvant

| Isomer | Terminal Sugar | Approximate Ratio in AS01 |

| This compound-Api | Apiose | 65% |

| This compound-Xyl | Xylose | 35% |

Source:[1]

A patent application has suggested that modifying this isomeric ratio could potentially lead to enhanced adjuvanticity, with ratios of apiose to xylose between 60:40 and 0.1:99.9 showing promise for greater immune response without a corresponding increase in toxicity.[2]

Quantitative Immunological Data: A Comparative Analysis

A pivotal question for researchers is whether the individual this compound isomers contribute differently to the overall adjuvant effect of AS01. Preclinical studies using synthetic, highly purified isomers have addressed this, providing valuable comparative data.

Table 2: Comparative Immunogenicity of this compound Isomers

| Adjuvant Formulation | Antigen | Dose (µg) | IgM Antibody Titer (vs. GD3) | IgG Antibody Titer (vs. GD3) | IgG Antibody Titer (vs. KLH) |

| Sthis compound-Api | GD3-KLH | 10 | 160 | 10 | 25,600 |

| Sthis compound-Xyl | GD3-KLH | 10 | 160 | 10 | 25,600 |

| Sthis compound (65:35 mixture) | GD3-KLH | 10 | 320 | 10 | 25,600 |

| Pthis compound (natural) | GD3-KLH | 10 | 160 | 10 | 25,600 |

| No Adjuvant | GD3-KLH | - | <20 | <10 | 3,200 |

Source:[1] GD3-KLH: A melanoma antigen conjugate vaccine. Titers are representative of responses after three weekly vaccinations. SQS refers to synthetic this compound, while PQS refers to purified natural this compound.

The data indicates that the individual synthetic isomers, Sthis compound-Api and Sthis compound-Xyl, are equally potent in inducing IgM and IgG antibody responses against the GD3 ganglioside and the carrier protein KLH.[1] Their activity is comparable to both the reconstituted isomeric mixture and the naturally derived this compound.[1] This suggests that the adjuvant activity of this compound resides in both principal isomeric forms and is not attributable to trace contaminants in the natural extract.[1] Dose-response curves for each isomer have been shown to be similar, with a minimum effective dose of 5 micrograms in mice, indicating that the structural variation at the terminal pentose is not critical for adjuvant activity.[3]

Mechanism of Action: A Synergistic Partnership

The potent immunogenicity of the AS01 adjuvant stems from the synergistic interplay between this compound and MPL. This collaboration effectively activates the innate immune system, leading to a robust and durable adaptive immune response.

Signaling Pathway

This compound is a known activator of the NLRP3 inflammasome in antigen-presenting cells (APCs) such as macrophages and dendritic cells.[4][5] This activation is particularly effective when co-stimulated with the TLR4 agonist, MPL. The engagement of TLR4 by MPL primes the inflammasome, and this compound then provides the second signal, leading to the assembly of the NLRP3 inflammasome complex. This results in the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. These pro-inflammatory cytokines are crucial for initiating and shaping the subsequent adaptive immune response, which includes both strong antibody production (humoral immunity) and the induction of cytotoxic T-lymphocytes (cellular immunity).[6][7]

Caption: Signaling pathway of AS01 adjuvant in an antigen-presenting cell.

Experimental Protocols

Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and purification of this compound isomers.

Workflow Diagram:

Caption: Orthogonal chromatographic workflow for this compound isomer purification.

Methodology:

-

Step 1: Reversed-Phase HPLC (RP-HPLC)

-

Column: A C4 or C18 column is typically used. For example, a Vydac C4 column (250 x 4.6 mm, 5 µm, 300 Å).[8]

-

Mobile Phase A: Water with 0.1% formic acid or 0.05 wt% ammonium acetate.[8]

-

Mobile Phase B: Acetonitrile (MeCN) with 0.1% formic acid or 0.05 wt% ammonium acetate.[8]

-

Gradient: A typical gradient would be from 35% to 40% Mobile Phase B over 20 minutes.[8]

-

Detection: UV absorbance at 210 nm.[8]

-

Purpose: This initial step provides a partial purification of the this compound fraction from the crude extract.

-

-

Step 2: Hydrophilic Interaction Chromatography (HILIC)

-

Purpose: HILIC provides an orthogonal separation mechanism to RP-HPLC, allowing for the resolution of the apiose and xylose isomers which can be difficult to separate by reversed-phase alone.

-

Column and Mobile Phase: Specific conditions for HILIC separation of this compound isomers would need to be optimized based on the specific column chemistry and instrumentation available.

-

-

Step 3: Fraction Collection and Analysis

-

Fractions corresponding to the apiose and xylose isomer peaks are collected.

-

The purity and identity of the collected fractions are confirmed using a high-resolution mass spectrometry method such as UPLC-QTOF-MS.

-

Quantification of Antigen-Specific Antibodies by ELISA

This protocol describes a standard sandwich ELISA for the quantification of antigen-specific antibodies in serum from vaccinated subjects.

Methodology:

-

Plate Coating: Coat a 96-well microplate with the specific antigen (e.g., 2 µg/mL) in a suitable coating buffer (e.g., 0.05M Tris-HCl, pH 9.5) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Add serially diluted serum samples and standards to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that is specific for the primary antibody isotype and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate in the dark until a color change is observed.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: Calculate antibody titers by determining the highest dilution of serum that gives a signal significantly above the background.

Measurement of T-Cell Response by ELISpot

This protocol outlines the general steps for an IFN-γ ELISpot assay to enumerate antigen-specific T-cells.

Methodology:

-

Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile PBS, and coat with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.

-

Washing and Blocking: Wash the plate and block with a suitable blocking buffer.

-

Cell Plating: Add isolated peripheral blood mononuclear cells (PBMCs) or splenocytes to the wells in the presence of the specific antigen or peptide pool. Include positive (mitogen) and negative (medium only) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.

-

Washing: Wash the plate to remove the cells.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add an enzyme conjugate (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a precipitating substrate (e.g., AEC or BCIP/NBT) and incubate until spots develop.

-

Stop Reaction: Stop the reaction by washing with distilled water.

-

Data Acquisition and Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Conclusion

The this compound-apiose isomer, in conjunction with its xylose counterpart, is a critical component of the highly effective AS01 adjuvant. Extensive research has demonstrated that both isomers possess comparable and potent immunostimulatory activity, acting synergistically with MPL to activate the NLRP3 inflammasome and drive a robust and balanced adaptive immune response. The continued study of these saponin isomers and their mechanism of action will be instrumental in the development of next-generation vaccine adjuvants with improved efficacy and safety profiles.

References

- 1. Preclinical Evaluation of the Synthetic Adjuvant Sthis compound and its Constituent Isomeric Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2024145204A1 - Modified this compound compositions and processes for producing the same and uses therefor - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. desertking.com [desertking.com]

- 5. desertking.com [desertking.com]

- 6. This compound: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saponin adjuvant induction of ovalbumin-specific CD8+ cytotoxic T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant this compound with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]

The Glycosylation of QS-21-apiose isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the glycosylation of the QS-21-apiose isomer, a critical component of the potent vaccine adjuvant this compound. This document details the molecular structure, biosynthetic pathways, and analytical methodologies pertinent to the glycosylation of this complex natural product.

Introduction to this compound and its Apiose Isomer

This compound is a complex triterpenoid saponin isolated from the bark of the Chilean soapbark tree, Quillaja saponaria. It is a key component in several licensed vaccines, including those for shingles and malaria, owing to its potent immunostimulatory properties. This compound is not a single compound but a mixture of closely related isomers. The two principal isomers are this compound-apiose (also referred to as QS-21Aapi) and this compound-xylose (QS-21Axyl).[1][2] These isomers share a common quillaic acid triterpene core, a branched trisaccharide at the C3 position, and a complex acyl chain attached to a linear tetrasaccharide at the C28 position.[3]

The defining structural difference between the two main isomers lies in the terminal sugar of the linear tetrasaccharide chain linked to the C28 carboxyl group of the quillaic acid core. In the this compound-apiose isomer, the terminal sugar is D-apiofuranose, while in the this compound-xylose isomer, it is D-xylopyranose. The natural abundance of the apiose isomer is typically higher, with the ratio of this compound-apiose to this compound-xylose being approximately 65:35.[2]

The Glycosylation Pathway of the C28 Tetrasaccharide

The assembly of the linear tetrasaccharide at the C28 position of the quillaic acid core is a stepwise process catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). While the complete biosynthesis of this compound has been successfully reconstituted in heterologous systems like tobacco and yeast, the specific functions of all glycosyltransferases are still under active investigation.[4][5]

The biosynthesis of the C28 tetrasaccharide is understood to proceed through the sequential addition of four monosaccharides: D-fucose, L-rhamnose, D-xylose, and finally, D-apiose for the apiose isomer.

Biosynthesis of the UDP-D-apiose Donor Substrate

The formation of the D-apiose moiety requires the synthesis of its activated nucleotide sugar precursor, UDP-D-apiose. This branched-chain sugar is synthesized from UDP-D-glucuronic acid by the enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS). This enzyme catalyzes both the decarboxylation and rearrangement of the glucuronic acid backbone to form UDP-D-apiose and UDP-D-xylose. The cloning and functional expression of an Arabidopsis AXS1 gene have confirmed its role in this conversion, which requires NAD+ as a cofactor.

Assembly of the C28 Linear Tetrasaccharide

Recent groundbreaking research has identified three key UDP-glycosyltransferases from Quillaja saponaria involved in the construction of the linear tetrasaccharide: UGT74BX1, UGT91AR1, and UGT91AQ1 . While the precise order of their action and their specific sugar donor-acceptor preferences are yet to be fully elucidated in published literature, a putative pathway has been proposed based on the reconstitution of the entire this compound biosynthetic pathway.

The proposed sequence of glycosylation at the C28 position of the quillaic acid aglycone is as follows:

-

Fucosylation: Addition of D-fucose.

-

Rhamnosylation: Addition of L-rhamnose to the fucose moiety.

-

Xylosylation: Addition of D-xylose to the rhamnose moiety.

-

Apiosylation/Xylosylation: The final step involves the addition of either D-apiose (to form the this compound-apiose isomer) or another D-xylose (to form the this compound-xylose isomer) to the terminal xylose residue.

It is hypothesized that one of the identified UGTs exhibits promiscuity, being able to utilize both UDP-D-apiose and UDP-D-xylose as donor substrates, which would account for the natural occurrence of both isomers.

Quantitative Data on this compound-apiose isomer Glycosylation

Quantitative data on the enzymatic glycosylation of the this compound-apiose isomer is still emerging. The most well-established quantitative measure is the relative abundance of the apiose and xylose isomers in natural extracts of this compound.

| Parameter | Value | Reference |

| Isomeric Ratio (Apiose:Xylose) | ~ 65:35 | |

| Enzyme Kinetic Parameters | Not yet reported in literature | - |

Experimental Protocols for the Analysis of this compound Glycosylation

The structural elucidation of the complex oligosaccharide chains of this compound isomers relies heavily on a combination of chromatographic, mass spectrometric, and nuclear magnetic resonance techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate and identify this compound isomers and their degradation products, and to determine their molecular weights and fragmentation patterns for structural confirmation.

Methodology: A high-resolution tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and specificity.

-

Chromatography:

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm ID × 50 mm, 1.8 μm particle size) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 35 °C.

-

Gradient: A time-programmed gradient from a high concentration of mobile phase A to a high concentration of mobile phase B is used to elute the saponins.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Analyzer: Quadrupole-Orbitrap or similar high-resolution mass analyzer.

-

Scan Mode: Full scan for identification and parallel reaction monitoring (PRM) for quantification.

-

Fragmentation: Higher-energy collisional dissociation (HCD) is used to generate fragment ions, which provide structural information about the oligosaccharide sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously determine the structure of the oligosaccharide chains, including the types of monosaccharides, their anomeric configurations (α or β), and the linkages between them.

Methodology: A suite of 1D and 2D NMR experiments are performed on purified samples.

-

Sample Preparation: Purified this compound isomer is dissolved in a deuterated solvent such as methanol-d4 (CD3OD) or pyridine-d5.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the anomeric protons (typically in the δ 4.4-5.5 ppm range), which are characteristic of each sugar residue.

-

¹³C NMR: Shows the chemical shifts of all carbon atoms, including the anomeric carbons.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each sugar ring.

-

TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each monosaccharide, allowing for the assignment of all proton resonances within a sugar unit from its anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the glycosidic linkages between sugar units and the attachment point to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to confirm inter-glycosidic linkages and the overall 3D structure.

-

Conclusion

The glycosylation of the this compound-apiose isomer is a complex and highly specific process that is fundamental to the adjuvant's structure and function. While significant strides have been made in identifying the biosynthetic genes and reconstituting the pathway in heterologous systems, further biochemical characterization of the individual glycosyltransferases is required to fully delineate their precise roles in the assembly of the C28 tetrasaccharide. The analytical techniques outlined in this guide are essential tools for the continued investigation and quality control of this important vaccine component. As research progresses, a deeper understanding of the enzymatic machinery behind this compound glycosylation will open new avenues for the bioengineering of novel saponin adjuvants with improved efficacy and safety profiles.

References

- 1. Complete biosynthesis of this compound in engineered yeast [ideas.repec.org]

- 2. Honey and nectar from Quillaja saponaria Mol. (Quillajaceae): botanical characterization, isolation, identification, and biological evaluation of secondary metabolites [repositorio.uc.cl]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of this compound in yeast [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

- 5. Saponins from Quillaja saponaria and Quillaja brasiliensis: Particular Chemical Characteristics and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of QS-21-Apiose Isomer by HPLC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of the QS-21-apiose isomer, a critical component of saponin-based vaccine adjuvants. The accurate determination of the isomeric ratio of this compound is essential for ensuring product consistency, stability, and immunological activity.

Introduction

This compound is a complex triterpene glycoside saponin purified from the bark of the Quillaja saponaria Molina tree. It is a potent immunological adjuvant used in several human vaccine candidates. This compound is not a single molecular entity but a mixture of closely related isomers. Two primary compositional isomers are distinguished by the terminal sugar of the linear tetrasaccharide chain: this compound-apiose (QS-21api) and this compound-xylose (QS-21xyl). The typical natural abundance of these isomers is approximately 65% for QS-21api and 35% for QS-21xyl. Given that the biological activity of different isomeric forms can vary, a robust analytical method to separate and quantify these isomers is paramount for quality control and regulatory purposes.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the analysis of this compound. However, the structural similarity of the apiose and xylose isomers makes their separation challenging. This document outlines a high-resolution HPLC method suitable for the quantification of the this compound-apiose isomer.

Experimental Protocols

Sample Preparation

-

Standard Preparation:

-

If a purified standard of the this compound-apiose isomer is available, prepare a stock solution of 1 mg/mL in a diluent of 35% acetonitrile in water with 0.1% formic acid.

-

If a pure standard is unavailable, a well-characterized this compound reference standard with a known apiose to xylose isomer ratio can be used. Prepare the stock solution as described above.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

For drug product samples, such as liposomal formulations, extraction of this compound may be necessary. A validated extraction method should be employed.

-

For purified this compound samples or extracts, dissolve the sample in the diluent (35% acetonitrile in water with 0.1% formic acid) to a final concentration within the calibration range.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

HPLC-UV Method

This method is suitable for the separation and quantification of this compound isomers.

Table 1: HPLC-UV Method Parameters

| Parameter | Value |

| Column | Vydac C4 (250 x 4.6 mm, 5 µm, 300 Å) or equivalent polar-embedded C18 column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0.0 min - 35% B20.0 min - 40% B21.0 min - 40% B26.0 min - 90% B34.0 min - 90% B35.0 min - 35% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| Detection | UV at 210 nm |

UPLC-MS/MS Method (for enhanced specificity and sensitivity)

For complex matrices or when higher sensitivity is required, a UPLC-MS/MS method is recommended.

Table 2: UPLC-MS/MS Method Parameters

| Parameter | Value |

| Column | Agilent Zorbax Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Refer to validated method-specific gradient |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35 °C |

| Mass Spectrometer | Q-Exactive Quadrupole-Orbitrap or equivalent |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Precursor Ion (m/z) | 1987.92 [M-H]⁻ for this compound isomers |

Data Presentation

Quantification of this compound-Apiose Isomer

Quantification can be performed using the peak area from the HPLC-UV chromatogram. The relative percentage of the apiose isomer can be calculated from the peak areas of the apiose and xylose isomers.

Table 3: Example Quantitative Data for this compound Isomers

| Isomer | Retention Time (min) | Peak Area (arbitrary units) | Relative Abundance (%) |

| This compound-apiose | [Insert typical RT] | [Insert example area] | ~65% |

| This compound-xylose | [Insert typical RT] | [Insert example area] | ~35% |

Note: Retention times and peak areas are illustrative and will vary depending on the specific instrument and column used.

Method Validation Parameters

A full method validation should be performed according to ICH guidelines and should include the following parameters.

Table 4: Method Validation Summary

| Parameter | Specification |

| Specificity | The method should be able to resolve the this compound-apiose isomer from other related substances and isomers. |

| Linearity | R² > 0.99 for the calibration curve. |

| Accuracy | Recovery within 80-120%. |

| Precision (RSD) | < 6% for this compound. |